Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
Description
Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a glycine-derived ester featuring two distinct substituents: a 4-bromophenyl group and a 4-methylphenyl sulfonyl group attached to the nitrogen atom. This compound belongs to a class of sulfonamide derivatives, often explored for their utility in organic synthesis, medicinal chemistry, and as intermediates in drug development.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4S/c1-12-3-9-15(10-4-12)23(20,21)18(11-16(19)22-2)14-7-5-13(17)6-8-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKKYPNROOTMDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula C16H16BrNO4S and a molecular weight of 398.27 g/mol. The compound features a sulfonamide structure, which is significant for its biological activity.
Synthesis Process:
- Starting Materials: The synthesis begins with 4-bromophenylamine and 4-methylbenzenesulfonyl chloride.
- Formation of Intermediate: The amine reacts with the sulfonyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate sulfonamide.
- Glycinate Formation: This intermediate is then reacted with methyl chloroacetate under basic conditions (e.g., sodium hydride) to yield the final product.
The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. The sulfonyl group can enhance binding affinity through strong interactions with protein targets, potentially leading to inhibition or modulation of their activity. The brominated aromatic ring may also contribute to the compound's specificity and reactivity.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Enzyme Inhibition: The compound has shown potential as an inhibitor for various enzymes, which could be beneficial in therapeutic applications targeting specific diseases.
- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cell lines, indicating potential use in oncology.
- Antimicrobial Activity: Some derivatives of sulfonamide compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound might also exhibit similar activities.
Case Studies and Research Findings
-
Anticancer Activity:
- A study evaluated the cytotoxic effects of sulfonamide derivatives on K562 cell lines, demonstrating that certain modifications could enhance apoptotic activity. This compound was included in a broader screening of related compounds, showing promising results in inhibiting cell proliferation.
-
Enzyme Inhibition:
- Another investigation focused on the enzyme inhibition potential of various sulfonamide derivatives, including this compound. Results indicated effective inhibition against specific target enzymes involved in metabolic pathways linked to cancer progression.
-
Antimicrobial Studies:
- Research into related sulfonamide compounds revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural similarities suggest a potential for similar effects.
Comparative Biological Activity Table
| Compound | Anticancer Activity | Enzyme Inhibition | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | Effective | Potential |
| Related Sulfonamide Derivative A | High | Strong | Significant |
| Related Sulfonamide Derivative B | Low | Moderate | Weak |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituent type, position, and electronic properties. Below is a comparative analysis of selected compounds (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Electronic Effects: Electron-Withdrawing Groups (EWG): The target compound’s 4-bromophenyl group (EWG) enhances electrophilicity and stability compared to 4-methoxyphenyl (electron-donating, ) or 3,5-dimethylphenyl (steric/neutral, ).
Steric Considerations :
- Ortho/Meta Substituents : Compounds like (5-chloro-2-methoxyphenyl) exhibit greater steric hindrance, which may limit rotational freedom or enzyme active-site access compared to the target’s para-substituted bromophenyl group.
Physicochemical Properties :
- Ester vs. Acid Forms : The methyl ester in the target compound improves membrane permeability relative to the free acid form (), which is more polar and likely less bioavailable.
- Molecular Weight : The target compound (410.28 g/mol) is heavier than analogs like (349.40 g/mol) due to the bromine atom.
Research Implications
- Drug Design : The 4-bromophenyl group’s electron-withdrawing nature may enhance binding to electrophilic targets (e.g., kinases or proteases) compared to methoxy-substituted analogs.
- Structure-Activity Relationships (SAR) : Analogs with 3,5-dimethylphenyl groups () could be explored for improved metabolic stability due to steric protection against enzymatic degradation.
Q & A
Q. What are the standard synthetic routes for Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate in academic research?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Starting Materials : 4-Bromoaniline, 4-methylbenzenesulfonyl chloride, and methyl glycinate.
Sulfonylation : React 4-bromoaniline with 4-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane) using a base like triethylamine to form the sulfonamide intermediate .
Esterification : Couple the intermediate with methyl glycinate via nucleophilic substitution, often requiring controlled pH and temperature (e.g., 0–5°C) to minimize side reactions .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the pure product .
Q. What spectroscopic and analytical methods are used to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substituent positions (e.g., bromophenyl protons at δ 7.2–7.6 ppm, sulfonyl group integration) .
- FTIR : Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z ~424) .
- Elemental Analysis : Validate purity (>95% C, H, N, S content) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) and use response surface modeling to identify optimal conditions .
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, reducing side-product formation .
- Byproduct Analysis : Use HPLC to monitor reaction progress and adjust stoichiometry (e.g., limiting excess sulfonyl chloride to reduce sulfone byproducts) .
Q. How can contradictions in reported biological activity data (e.g., COX-2 inhibition vs. no observed effect) be resolved?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., replacing 4-bromophenyl with 4-methoxyphenyl) to assess substituent effects on activity .
- Assay Standardization : Re-test the compound under uniform conditions (e.g., pH 7.4 buffer, 10 µM concentration) to isolate variability .
- Target Validation : Use molecular docking to predict binding affinity to COX-2 and validate via enzyme inhibition assays .
Q. What strategies mitigate solubility challenges in biological assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤1% v/v) to enhance aqueous solubility while avoiding cytotoxicity .
- Prodrug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) to improve solubility for in vitro testing .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
